![molecular formula C20H17NO2 B13777999 Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- CAS No. 87755-82-6](/img/structure/B13777999.png)
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methoxyphenyl)phenylamino] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- typically involves the reaction of 4-methoxybenzaldehyde with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of aniline in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenoxy)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 4-Methoxybenzaldehyde
Uniqueness
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87755-82-6 |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-(N-(4-methoxyphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO2/c1-23-20-13-11-19(12-14-20)21(17-5-3-2-4-6-17)18-9-7-16(15-22)8-10-18/h2-15H,1H3 |
Clave InChI |
WEXOHOWDDVATNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



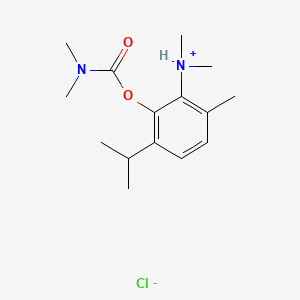

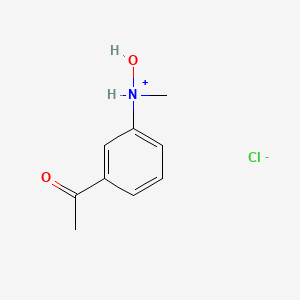
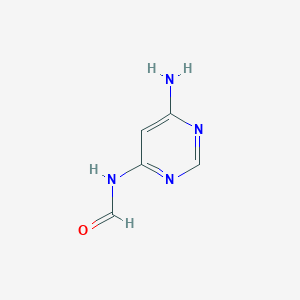
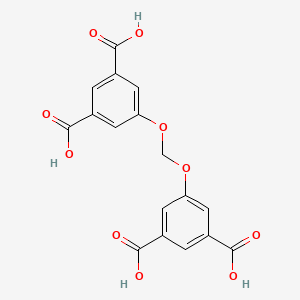
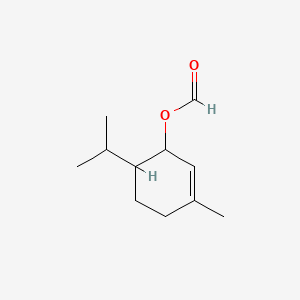
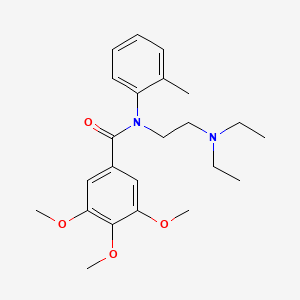
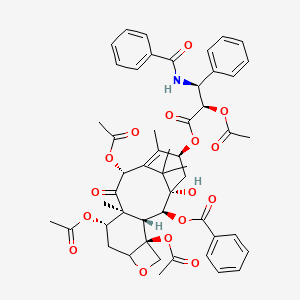
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
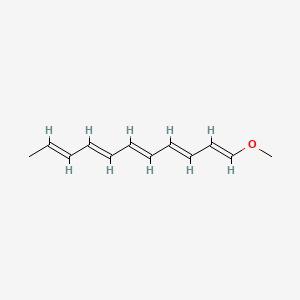
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
